5-Hydroxydantrolene

Descripción general

Descripción

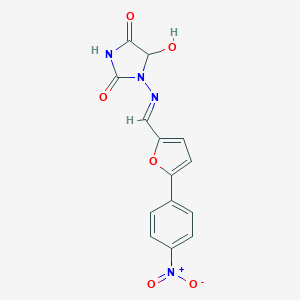

5-Hydroxydantrolene is a metabolite of dantrolene, a skeletal muscle relaxant primarily used to treat malignant hyperthermia and chronic muscle spasticity. The compound is characterized by its unique chemical structure, which includes a hydantoin ring and a nitrophenyl group. It is known for its muscle relaxant properties, although it is less potent than its parent compound, dantrolene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxydantrolene involves the hydroxylation of dantrolene. This process typically occurs in the liver, where dantrolene undergoes metabolic transformation. The hydroxylation reaction can be catalyzed by enzymes such as cytochrome P450 .

Industrial Production Methods: Industrial production of this compound is not common due to its primary formation as a metabolite in vivo. laboratory synthesis can be achieved through controlled hydroxylation reactions using specific reagents and catalysts .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxydantrolene can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Hydroxydantrolene has several notable applications in scientific research:

Pharmacokinetics and Bioanalysis

- Clinical Studies : It has been analyzed in various clinical studies to understand its pharmacokinetic profile in relation to dantrolene. For instance, a study evaluated plasma concentrations of dantrolene and this compound using validated bioanalytical methods, demonstrating its relevance in therapeutic monitoring .

- Bioequivalence Studies : In trials comparing novel formulations of dantrolene (e.g., NPJ5008), this compound was included to establish bioequivalence and safety profiles .

Muscle Spasticity and Malignant Hyperthermia

- Therapeutic Investigations : this compound is studied for its potential therapeutic effects in conditions characterized by muscle spasticity and malignant hyperthermia. Its role as a less potent alternative to dantrolene may provide insights into dosage adjustments and treatment strategies for patients with varying responses to medication .

Drug Development

- Reference Compound : It serves as a reference compound in studies focusing on the metabolism of dantrolene and the development of new muscle relaxants. Understanding its properties can aid in designing more effective drugs with fewer side effects .

Comparative Analysis with Related Compounds

| Compound | Potency | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Dantrolene | High | Ryanodine receptor antagonist | Malignant hyperthermia |

| This compound | Moderate | Ryanodine receptor antagonist | Investigational for muscle spasticity |

| Aminodantrolene | Variable | Reduced nitro group effects | Metabolite with potential uses |

| Acetyldantrolene | Low | Similar to dantrolene | Investigational |

Case Studies and Research Findings

- Clinical Pharmacology Study : A clinical study involving over 1,000 plasma samples demonstrated the pharmacokinetics of both dantrolene and this compound, providing valuable data on their safety and efficacy profiles in treating malignant hyperthermia .

- Neuroprotective Research : Investigations into the neuroprotective effects of dantrolene have highlighted its potential applications beyond muscle relaxation, suggesting avenues for further exploration regarding this compound's role in neuroprotection during ischemic events .

- Pharmacokinetic Evaluation : Studies assessing the renal clearance of this compound indicated that its clearance is independent of creatinine levels, suggesting unique metabolic pathways that could influence dosing regimens in clinical settings .

Mecanismo De Acción

The mechanism of action of 5-Hydroxydantrolene involves its interaction with the ryanodine receptor, a major calcium release channel in the sarcoplasmic reticulum of skeletal muscle cells. By binding to this receptor, this compound decreases intracellular calcium concentration, thereby inhibiting muscle contraction. This mechanism is similar to that of dantrolene, although this compound is less potent .

Comparación Con Compuestos Similares

Dantrolene: The parent compound, more potent in muscle relaxation.

Aminodantrolene: Another metabolite of dantrolene, formed through reduction of the nitro group.

Acetyldantrolene: Formed through acetylation of aminodantrolene

Uniqueness: 5-Hydroxydantrolene is unique due to its specific hydroxylation at the hydantoin ring, which imparts distinct chemical and pharmacological properties. Its formation as a metabolite in vivo and its specific interaction with the ryanodine receptor highlight its importance in the study of muscle relaxants .

Actividad Biológica

5-Hydroxydantrolene (5-HD) is a significant metabolite of dantrolene, a muscle relaxant primarily used for treating malignant hyperthermia (MH). This article explores the biological activity of 5-HD, its pharmacokinetics, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group to the dantrolene backbone, which enhances its solubility and biological activity compared to dantrolene itself. The compound's chemical formula is CHNO, and its structure allows it to interact with various biological systems, particularly those involved in calcium signaling pathways.

The primary mechanism through which 5-HD exerts its biological effects involves modulation of calcium release from the sarcoplasmic reticulum via ryanodine receptors. This action is crucial in muscle contraction and relaxation processes. Research indicates that 5-HD may enhance the inhibitory effects on calcium release, thereby stabilizing intracellular calcium levels during hypermetabolic crises associated with MH .

Pharmacokinetics

Pharmacokinetic studies have shown that 5-HD is present in human plasma following dantrolene administration. A study analyzing 1,156 plasma samples found that 5-HD constitutes a significant portion of dantrolene metabolism, with approximately 79% of dantrolene excreted as 5-HD . The pharmacokinetic profile indicates rapid absorption and distribution, with a terminal half-life ranging from 1.21 to 1.26 hours depending on the dose administered .

Table 1: Pharmacokinetic Parameters of Dantrolene and this compound

| Parameter | Dantrolene (5 mg/kg) | Dantrolene (10 mg/kg) | This compound |

|---|---|---|---|

| C (μg/mL) | 0.43 | 0.65 | Not specified |

| t (h) | 1.26 | 1.21 | Not specified |

| AUC (μg·h/mL) | 3.87 | 5.94 | Not specified |

Biological Activity

Muscle Relaxation : Similar to dantrolene, 5-HD exhibits muscle relaxant properties, making it a potential candidate for treating conditions involving muscle spasticity and hyperthermia.

Neuroprotective Effects : Research indicates that dantrolene and its metabolites, including 5-HD, provide neuroprotection in various in vitro models. For instance, in models of glutamate-induced neurotoxicity, dantrolene significantly reduced intracellular calcium concentrations and protected against neuronal cell death . This suggests that 5-HD may also possess similar neuroprotective capabilities.

Anti-apoptotic Properties : Dantrolene has been shown to upregulate anti-apoptotic proteins such as Bcl-2 in neuronal models. This effect could extend to its metabolites like 5-HD, contributing to cellular protection against apoptosis induced by excitotoxic stimuli .

Case Studies

A notable clinical study evaluated the pharmacokinetics and safety profile of NPJ5008, a novel formulation of intravenous dantrolene that includes 5-HD as an active metabolite. The study demonstrated bioequivalence between NPJ5008 and traditional dantrolene formulations while highlighting faster preparation times and comparable safety profiles .

In veterinary medicine, a study on dogs administered oral doses of dantrolene showed significant plasma concentrations of both dantrolene and its metabolite, emphasizing the relevance of studying 5-HD in various clinical contexts .

Propiedades

IUPAC Name |

5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGORTQZSSAZLCK-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52130-25-3 | |

| Record name | 5-Hydroxydantrolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-DANTROLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9S8199RFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.